molecular formula C18H16FN5O B5573815 8-fluoro-2-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}quinoline

8-fluoro-2-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}quinoline

Cat. No.: B5573815
M. Wt: 337.4 g/mol
InChI Key: DJTTZZFWYJFKSW-UHFFFAOYSA-N
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Description

8-fluoro-2-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}quinoline is a useful research compound. Its molecular formula is C18H16FN5O and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.13388831 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity and Synthesis

One of the primary applications of 8-fluoro-2-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}quinoline derivatives is in the synthesis of quinolone antibacterials. These compounds have been synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition. For instance, a series focusing on the replacement of the heterocyclic nitrogen found in 1-piperazinyl and 3-amino-1-pyrrolidinyl side chains with an sp2- or sp3-hybridized carbon showcased significant in vitro and in vivo antibacterial activity. The potency of these compounds relative to standard agents was dependent on the ring size and the hybridization of the linking carbon atom of the side chain, highlighting the importance of structural modifications in enhancing antibacterial potency (Laborde et al., 1993).

Molecular Structures and Activity

Further research into the molecular structures of ciprofloxacin derivatives, a closely related family, has contributed to our understanding of the structural features that influence antibacterial activity. Studies on new derivatives revealed that specific structural configurations, such as the planarity of the bicyclic quinoline ring and the conformation of the piperazinyl ring, play crucial roles in the compounds' antibacterial efficacy. These insights are crucial for designing more effective fluoroquinoline-based antibacterials (Tomišić et al., 2002).

Novel Derivatives and Mycobacterial Infections

Research has also extended to the synthesis and evaluation of novel ofloxacin derivatives for antimycobacterial activities. Among these, certain compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis and multi-drug resistant strains. This research signifies the compound's potential in developing new treatments against mycobacterial infections, showcasing the versatility of this compound derivatives in addressing global health challenges (Dinakaran et al., 2008).

Structural-Activity and Side-Effect Relationships

The exploration of structure-activity and structure-side-effect relationships in quinolone antibacterials provides insights into how molecular variations influence both the efficacy and safety profile of these compounds. This research underscores the balance between enhancing antibacterial effectiveness and minimizing potential side effects, offering a roadmap for the development of safer and more potent quinolone derivatives (Domagala, 1994).

Properties

IUPAC Name

(8-fluoroquinolin-2-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O/c19-14-3-1-2-13-4-5-15(22-17(13)14)18(25)24-10-8-23(9-11-24)16-12-20-6-7-21-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTTZZFWYJFKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)C3=NC4=C(C=CC=C4F)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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